![molecular formula C19H20BrFN2O B5213350 1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, commonly known as BFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE belongs to the class of phenylpiperazine derivatives and has been synthesized using various methods.
Wirkmechanismus
BFE acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. BFE also acts as a 5-HT1A receptor agonist, which enhances the release of serotonin in the brain, leading to an increase in its concentration. The activation of 5-HT1A receptors has been associated with anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BFE has been shown to have several biochemical and physiological effects. Studies have shown that BFE increases the levels of serotonin and its metabolites in the brain, leading to an increase in serotonin signaling. BFE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFE in lab experiments is its selectivity towards serotonin reuptake inhibition and 5-HT1A receptor activation. BFE has been shown to have minimal affinity for other receptors, reducing the risk of off-target effects. However, one of the limitations of using BFE in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
Several future directions for research on BFE include investigating its potential therapeutic applications in other disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to understand the long-term effects of BFE on the brain and its potential for abuse. Additionally, research on the pharmacokinetics and pharmacodynamics of BFE is needed to optimize its therapeutic potential.
Synthesemethoden
BFE can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method used for the synthesis of BFE is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-fluorobenzylboronic acid with 1-(4-chlorophenyl)piperazine in the presence of palladium catalyst and base.
Wissenschaftliche Forschungsanwendungen
BFE has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. BFE is known to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. Studies have shown that BFE has antidepressant, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-[4-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-19(21)18(20)12-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNIDFLTCLUVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.